molecular formula C10H10O4 B2968122 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid CAS No. 56011-75-7

2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid

Cat. No. B2968122
CAS RN: 56011-75-7
M. Wt: 194.186
InChI Key: GMULXWRTLFQMEG-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid” is 1S/C10H10O4/c1-10(2)13-7-4-3-6(9(11)12)5-8(7)14-10/h3-5H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Photoreleasable Protecting Group

2,5-Dimethylphenacyl chromophore is suggested as a photoremovable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction without the need for a photosensitizer. This might be relevant to the study of similar compounds like 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Klan, Heger, & Zabadal, 2000).

Study of Dimerization in Solvents

Research using benzoic acid as a model demonstrates the effects of temperature and solvent selection on dimerization of carboxylic acids, which can be extrapolated to compounds like 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (H. Pham, Taylor, & Henson, 2013).

Intermolecular Hydrogen Bonding

A study of 2,2-dimethylbutynoic acid with a pyridone terminus, which forms an intermolecularly hydrogen-bonded dimer, is relevant for understanding similar behaviors in 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (P. Wash, Maverick, Chiefari, & Lightner, 1997).

Structural and Spectroscopic Properties

Research on benzofuran-carboxylic acids derivatives, including their molecular docking studies, electronic and vibrational properties, may be relevant to understanding the properties of 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Sagaama et al., 2020).

Anticancer and Antibacterial Agents

The study of 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA binding potential can provide insights into the possible biomedical applications of 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Gupta et al., 2016).

properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-4-3-6(9(11)12)5-8(7)14-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULXWRTLFQMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56011-75-7
Record name 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid
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